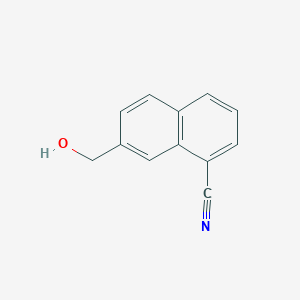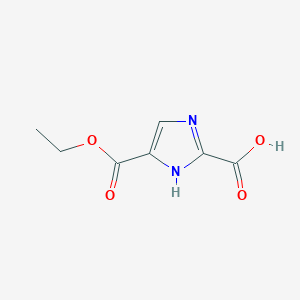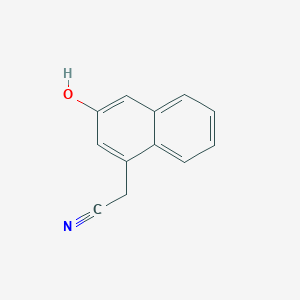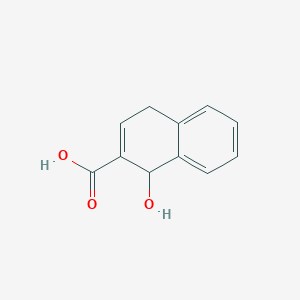
6-Cyanopicolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyanopicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanopicolinimidamide hydrochloride typically involves the reaction of picolinimidamide with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyanopicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and amines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Cyanopicolinimidamide hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Cyanopicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a ligand, binding to the active site of enzymes and inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxypicolinimidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- (2Z,6Z)-N′2,N′6-Dicyanopyridine-2,6-bis(carboximidamide)
- N-Cyano-4-methoxy-picolinimidamide
Uniqueness
6-Cyanopicolinimidamide hydrochloride is unique due to its specific structure, which allows it to act as a versatile ligand in coordination chemistry and as a potent inhibitor in biochemical assays. Its cyanide group provides additional reactivity, making it a valuable compound in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
1179361-08-0 |
|---|---|
Molekularformel |
C7H7ClN4 |
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
6-cyanopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h1-3H,(H3,9,10);1H |
InChI-Schlüssel |
KHTWHAZRDMDQFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=N)N)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)



![2-(Methylthio)benzo[d]oxazol-4-amine](/img/structure/B11909129.png)

![2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11909139.png)




